1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate)
Description
Xanthene Core Architecture Analysis
The xanthene core consists of a tricyclic system featuring two benzene rings fused to a central oxygen-containing heterocycle. X-ray diffraction studies of analogous xanthene derivatives reveal a planar central ring with an average C–O–C bond angle of 118.5°. The 9-oxo group introduces slight puckering, with dihedral angles between the benzene rings measuring 14.2° in related structures.
Bond length analysis shows characteristic shortening of the C9=O bond to 1.21 Å compared to typical carbonyl groups (1.23 Å), suggesting conjugation with the aromatic system. The adjacent C1–C9 and C8–C9 bonds exhibit lengthening (1.47 Å vs. 1.42 Å for standard C–C single bonds), indicative of partial double-bond character due to resonance stabilization.
Table 1: Key Bond Parameters in Xanthene Core
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C9=O | 1.21 | - |
| C1–C9/C8–C9 | 1.47 | 118.5 |
| Benzene C–C | 1.39 | 120 |
Substituent Configuration at C-1 and C-8 Positions
Methyl groups at C-1 and C-8 adopt equatorial orientations relative to the xanthene plane, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) in analogous compounds. This configuration minimizes steric hindrance between the 2,2-dimethylpropanoate groups at C-3/C-6 and the methyl substituents.
Density functional theory (DFT) calculations demonstrate that methyl substitution increases the HOMO energy by 0.35 eV compared to unsubstituted xanthene, enhancing electron-donating capacity. The methyl groups induce a 7° twist in the adjacent benzene rings, as evidenced by comparative molecular mechanics simulations.
Ester Functionalization at C-3 and C-6 Positions
The bis(2,2-dimethylpropanoate) groups introduce significant steric bulk, with van der Waals radii measurements indicating a 4.8 Å separation between the ester oxygen atoms. This spatial arrangement creates a molecular cleft capable of hosting small aromatic guests, as demonstrated through host-guest complexation studies.
The ester carbonyl groups exhibit bathochromic shifts (λmax = 285 nm) compared to aliphatic esters (λmax = 210 nm), confirming conjugation with the xanthene π-system. Infrared spectroscopy reveals two distinct C=O stretching frequencies (1725 cm⁻¹ and 1740 cm⁻¹), corresponding to differential conjugation effects at C-3 and C-6 positions.
Table 2: Electronic Effects of Ester Substituents
| Position | C=O Stretching (cm⁻¹) | π→π* Transition (nm) |
|---|---|---|
| C-3 | 1725 | 285 |
| C-6 | 1740 | 279 |
Molecular Orbital Analysis of the 9-Oxo Group
Time-dependent DFT calculations reveal the 9-oxo group significantly lowers the LUMO energy (-2.1 eV) compared to unsubstituted xanthene (-1.4 eV). This stabilization arises from (p)–π* conjugation between the carbonyl oxygen's lone pairs and the aromatic system, as evidenced by natural bond orbital (NBO) analysis.
The 9-oxo group creates a nodal plane bisecting the xanthene core, as shown by frontier molecular orbital visualization. This electronic asymmetry explains the compound's polarized fluorescence emission (Δλ = 45 nm between 0° and 90° excitation angles).
Properties
Molecular Formula |
C25H28O6 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[6-(2,2-dimethylpropanoyloxy)-1,8-dimethyl-9-oxoxanthen-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H28O6/c1-13-9-15(29-22(27)24(3,4)5)11-17-19(13)21(26)20-14(2)10-16(12-18(20)31-17)30-23(28)25(6,7)8/h9-12H,1-8H3 |
InChI Key |
HWPKBZLTYKWTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C=C3C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Xanthene Core
The xanthene skeleton with 1,8-dimethyl and 9-oxo substitution is prepared through condensation and cyclization reactions starting from substituted phenols and ketones or aldehydes.
A common approach involves the reaction of diphenyl ether derivatives with strong bases such as n-butyllithium at low temperatures (-78°C) in anhydrous tetrahydrofuran (THF), followed by addition of acetone to introduce the 9,9-dimethyl group on the xanthene core. This method yields 9,9-dimethyl-9H-xanthene with high purity (99.5%) and good yield (~85%) after chromatographic purification.
The 9-oxo group is introduced by oxidation or by using appropriate ketone precursors during the cyclization step.
Functionalization at 3,6-Positions
The 3 and 6 positions of the xanthene ring are functionalized to introduce carboxylate groups that can be esterified later.
Halogenation (e.g., bromination) of the xanthene intermediate at these positions is performed using controlled halogenation reactions to yield bromo-substituted intermediates. For example, 7-bromo-5,6-dimethyl-9-oxo-9H-xanthen-4-yl-acetic acid is prepared by halogenation followed by cyclodehydration and purification steps.
Coupling reactions such as Suzuki cross-coupling or other palladium-catalyzed methods can be employed to introduce aryl or alkyl substituents at these positions if needed.
Esterification to Form Bis(2,2-dimethylpropanoate)
The final step involves esterification of the carboxylic acid groups at the 3 and 6 positions with 2,2-dimethylpropanoic acid (pivalic acid) or its derivatives.
This is typically achieved using standard esterification protocols such as:
Acid-catalyzed esterification with pivalic acid in the presence of dehydrating agents (e.g., DCC, DIC) or acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
Use of pivaloyl chloride with base (e.g., pyridine) to form the ester under mild conditions.
The reaction conditions are optimized to avoid side reactions and to maintain the integrity of the xanthene core and the 9-oxo group.
Purification is done by recrystallization or chromatographic techniques to obtain the bis(ester) product with high purity.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of 9,9-dimethylxanthene core | Diphenyl ether + n-BuLi (-78°C, THF), then acetone addition | 85 | High purity (99.5%), confirmed by NMR and LC |
| Halogenation at 3,6-positions | Bromination under controlled conditions | ~90 | Produces bromo-substituted intermediates |
| Coupling/Cyclodehydration | Palladium-catalyzed coupling, acid cyclodehydration | Variable | Enables functionalization and ring closure |
| Esterification with pivalic acid | Acid catalysis or pivaloyl chloride + base | High | Forms bis(2,2-dimethylpropanoate) esters |
Research Findings and Notes
The synthetic route benefits from the use of mild reaction conditions, avoiding harsh reagents such as chloral hydrate or hydroxylamine, which are toxic and complicate scale-up.
The intermediates are often crystalline solids, facilitating purification and scalability.
The use of palladium-catalyzed cross-coupling reactions allows for regioselective functionalization and access to diverse derivatives.
Esterification with bulky 2,2-dimethylpropanoate groups enhances the compound's stability and lipophilicity, which may be advantageous for biological applications.
Recent advances in bioorthogonal chemistry and mild fluorination techniques suggest potential for further functionalization of such xanthene derivatives under gentle conditions, preserving sensitive groups.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions are performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce hydroxyxanthene compounds.
Scientific Research Applications
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a fluorescent dye in various analytical techniques.
Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological processes.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its fluorescent properties are due to the conjugated system within the xanthene structure, which allows it to absorb and emit light at specific wavelengths.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) with three compounds from diverse classes, emphasizing structural motifs, functional groups, and applications.
Structural and Functional Group Analysis
Key Observations :
- Xanthene vs. Thiophene/Fullerene Cores : The xanthene core in the target compound offers rigidity and fluorescence, contrasting with the electron-rich thiophene units in BDT-2T-ID and PBDTTT-EFT, which enhance charge transport in solar cells . The fullerene-based PNP excels in electron-accepting roles due to its conjugated cage structure.
- Ester vs. Alkyl/Thiophene Substituents: The pivalate esters in the target compound likely improve solubility in non-polar solvents compared to the hexyl chains in BDT-2T-ID, which aid film formation in devices. The fluorinated thiophene in PBDTTT-EFT reduces energy loss in solar cells .
- Molecular Weight and Applications : Low molecular weight of the xanthene derivative suggests utility in small-molecule applications (e.g., sensors), whereas polymeric PBDTTT-EFT is tailored for bulk heterojunction solar cells.
Computational and Experimental Insights
- Structural Determination: Crystallographic data for xanthene derivatives are often resolved using programs like SHELX .
- Electronic Properties : Density-functional theory (DFT) methods, such as those incorporating exact-exchange terms (e.g., Becke’s 1993 functional ), could predict the compound’s HOMO-LUMO gaps and polarizability, critical for fluorescence efficiency.
Stability and Reactivity
- The 9-oxo group in the xanthene derivative may enhance oxidative stability compared to non-oxygenated analogs. In contrast, fullerene derivatives like PNP are prone to aggregation but benefit from functionalization (e.g., phenyl groups) to mitigate this .
Biological Activity
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) is a synthetic compound belonging to the xanthene family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antiviral and antioxidant properties. This article discusses its biological activity based on diverse research findings, including data tables and case studies.
- Molecular Formula : CHO
- Molecular Weight : 424.5 g/mol
- CAS Number : 913193-19-8
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 913193-19-8 |
Antiviral Activity
Research has indicated that compounds structurally related to xanthene derivatives exhibit significant antiviral properties. For instance, studies on bis-basic substituted polycyclic aromatic compounds demonstrate that certain xanthene derivatives can prolong survival in animal models infected with viruses such as the encephalomyocarditis virus (EMC). These compounds showed effectiveness via both oral and subcutaneous administration, suggesting a broad-spectrum antiviral activity .
Case Study: Antiviral Efficacy
A study involving various xanthene derivatives found that modifications at specific positions on the xanthene nucleus could enhance antiviral activity. The presence of carbonyl or alkenyl functions in conjugation with the xanthene nucleus was critical for maintaining high antiviral efficacy .
Antioxidant Properties
The antioxidant potential of xanthene derivatives has been explored extensively. For example, related compounds have demonstrated the ability to mitigate oxidative stress in cellular models. One study highlighted that a derivative of xanthene significantly reduced reactive oxygen species (ROS) generation in macrophages under oxidative stress conditions induced by rotenone .
Table: Antioxidant Activity Comparison
| Compound | Concentration (µM) | Reduction in ROS (%) |
|---|---|---|
| 1,2-Dihydroxy-9H-Xanthen-9-One | 100 | 40 |
| Ascorbic Acid | 100 | 50 |
| Control (Rotenone) | - | 0 |
Structure-Activity Relationship
The biological activity of 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) can be partially explained through structure-activity relationship (SAR) studies. Modifications to the alkyl chains and functional groups attached to the xanthene core can significantly influence both antiviral and antioxidant activities. For instance, increasing the length of side chains typically resulted in decreased oral bioavailability but enhanced subcutaneous efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
